Finasteride Impurity

Übersicht

Beschreibung

Finasteride Impurity Description

Finasteride is a medication that belongs to a class of 5 alpha-reductase inhibitors, which selectively reduces dihydrotestosterone (DHT) levels in target organs like the prostate and scalp hair, while preserving testosterone levels that affect muscle strength, bone density, and sexual function. It has shown significant effects in treating men with an enlarged prostate gland and has potential uses in prostate cancer prevention and male pattern baldness .

Synthesis Analysis

A new method for the synthesis of finasteride has been developed, starting from progesterone. This method involves a series of reactions including bromoform reaction, amidation, oxidative cleavage of the double bond, ring-closing reaction with ammonia, and dehydrogenation with DDQ and BSTFA. This synthesis avoids the use of expensive and toxic reagents, making it more suitable for industrial production. The final product has a purity of over 99% as determined by HPLC, with a total yield of 24.2% .

Molecular Structure Analysis

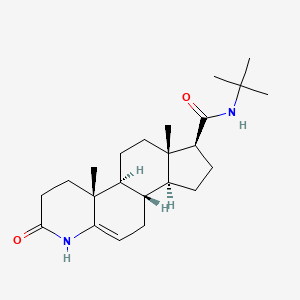

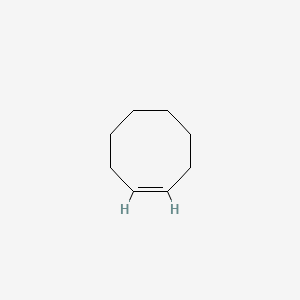

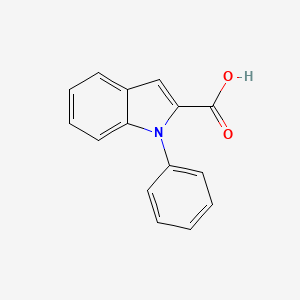

The molecular structure of a finasteride impurity, specifically N-tert-Butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate, has been characterized. This impurity has a "cis" fusion between the A and B rings, with the rings adopting sofa, chair, chair, and envelope conformations, respectively. The molecule forms a chain due to hydrogen bonding between the amide nitrogen and the carbonyl oxygen of the A ring, as well as between the methanol oxygen and the carbonyl oxygen of the side chain .

Chemical Reactions Analysis

Finasteride and its impurities undergo various chemical reactions. For instance, finasteride shows considerable degradation under alkaline and oxidative stress conditions. One of the degradation products identified under oxidative hydrolysis conditions is Imp-1. The developed methods for analyzing these reactions and impurities are crucial for quality assurance and monitoring the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of finasteride and its impurities have been studied using different chromatographic methods. A systematic study using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector has been conducted to quantify three impurities of finasteride. The method showed good precision and accuracy, indicating its suitability for quality assurance and monitoring of finasteride and its related substances . Additionally, a stability-indicating UPLC method has been developed for the determination of finasteride and its related impurities, which was validated for linearity, accuracy, precision, and robustness .

Wissenschaftliche Forschungsanwendungen

1. Quantification and Validation of Finasteride Impurities

A study by Cucu et al. (2020) focused on developing a method to quantify three impurities of finasteride using high-performance liquid chromatography (HPLC). This research is significant for monitoring the quality of finasteride and ensuring its safety and efficacy. The method achieved good results for precision and accuracy, highlighting its suitability for monitoring finasteride impurities in pharmaceutical processing (Cucu et al., 2020).

2. Enhancement of Dermal Delivery of Finasteride

Soleymani & Salimi (2019) investigated the use of microemulsions to enhance the skin permeability of finasteride. This research is relevant for improving the delivery of finasteride in treatments like hair loss, where enhanced skin permeability could improve the drug's efficacy (Soleymani & Salimi, 2019).

3. Non-Isotopically Labeled Internal Standards in Drug Analysis

Liu et al. (2018) explored using finasteride impurity as an internal standard in paper spray ionization-mass spectrometry. This method, applied to measure the dissolution content of finasteride tablets, provided a simpler and less expensive alternative to isotopically labeled compounds, crucial for drug quality control (Liu et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

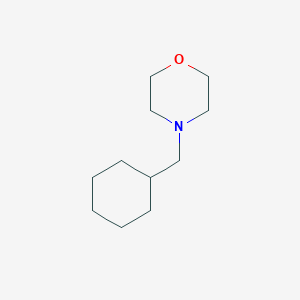

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYQEUFHHYXVFL-FIIPNDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Finasteride Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

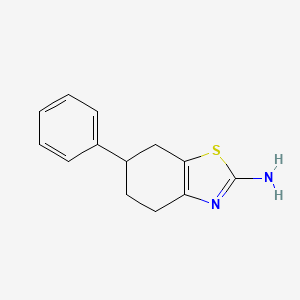

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)